molecular formula C8H16ClNO B2862924 6-Azaspiro[3.4]octan-5-ylmethanol;hydrochloride CAS No. 2378501-98-3

6-Azaspiro[3.4]octan-5-ylmethanol;hydrochloride

Cat. No. B2862924
CAS RN: 2378501-98-3
M. Wt: 177.67
InChI Key: OEPHIEIQMCVTCN-UHFFFAOYSA-N
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Description

“6-Azaspiro[3.4]octan-5-ylmethanol;hydrochloride” is a chemical compound with the molecular formula C8H15NO . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H15NO.ClH/c10-5-7-4-9-6-8 (7)2-1-3-8;/h7,9-10H,1-6H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 177.67 .

Mechanism of Action

6-Azaspiro[3.4]octan-5-ylmethanol;hydrochloride acts as a selective agonist for the 5-HT1A receptor, which is a subtype of the serotonin receptor. The activation of the 5-HT1A receptor leads to the inhibition of the release of serotonin, which is a neurotransmitter that is involved in the regulation of mood, anxiety, and cognition. This compound also acts on other receptors, including the dopamine D2 receptor and the α2-adrenergic receptor, which are involved in the regulation of motor function and cognitive processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex and the nucleus accumbens, which are regions of the brain that are involved in the regulation of mood and reward. This compound also increases the levels of acetylcholine in the hippocampus, which is a region of the brain that is involved in learning and memory.

Advantages and Limitations for Lab Experiments

6-Azaspiro[3.4]octan-5-ylmethanol;hydrochloride has several advantages for lab experiments, including its high potency, selectivity, and specificity for the 5-HT1A receptor. However, this compound has some limitations, including its short half-life and poor bioavailability, which may limit its use in vivo.

Future Directions

There are several future directions for research on 6-Azaspiro[3.4]octan-5-ylmethanol;hydrochloride. One direction is the development of new analogs of this compound that have improved pharmacokinetic properties and increased potency. Another direction is the investigation of the role of this compound in the regulation of mood and cognition in animal models of neuropsychiatric disorders. Additionally, the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, should be explored further.
Conclusion:
In conclusion, this compound is a spirocyclic compound that has potential applications in pharmaceutical research. Its selective agonist activity for the 5-HT1A receptor and its neuroprotective effects make it a promising candidate for the development of new drugs for the treatment of neuropsychiatric and neurodegenerative diseases. Further research is needed to fully explore the potential of this compound and its analogs in these areas.

Synthesis Methods

The synthesis of 6-Azaspiro[3.4]octan-5-ylmethanol;hydrochloride involves the reaction of 2,3-dihydrofuran with N,N-dimethylformamide dimethyl acetal followed by a cyclization reaction with 2-aminotetralin. The final product is obtained by the reduction of the imine intermediate with sodium borohydride and the addition of hydrochloric acid to form the hydrochloride salt of this compound.

Scientific Research Applications

6-Azaspiro[3.4]octan-5-ylmethanol;hydrochloride has been extensively studied for its potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound acts as a selective agonist for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and cognition. This compound has also been shown to have neuroprotective effects, making it a promising candidate for the development of new drugs for the treatment of neurodegenerative diseases.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-azaspiro[3.4]octan-5-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-6-7-8(2-1-3-8)4-5-9-7;/h7,9-10H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPHIEIQMCVTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCNC2CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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